ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused triaza ring system with a 2-bromobenzoyl substituent and a butyl chain at positions 6 and 7, respectively. The bromine atom introduces electron-withdrawing effects, while the butyl group contributes steric bulk. Such compounds are typically synthesized via condensation reactions involving cyclic ketones and substituted amines, as seen in analogous spirocyclic systems (e.g., describes similar methodologies using 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-ylamine derivatives) . Characterization techniques like IR spectroscopy, UV-Vis analysis, and elemental analysis are standard for verifying structural integrity .
Properties
IUPAC Name |
ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O4/c1-3-5-13-30-21-17(24(32)29-14-9-8-12-20(29)27-21)15-18(25(33)34-4-2)22(30)28-23(31)16-10-6-7-11-19(16)26/h6-12,14-15H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZVHJDCWYPEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Br)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, bromobenzoyl derivatives, and triazatricyclo compounds. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a class of tricyclic triazatricyclodecapentaene derivatives. Key structural analogs include:
*Molecular weights are approximations based on structural formulas.
Key Observations :
- Electron Effects : The 2-bromobenzoyl group in the target compound enhances electrophilicity compared to the 3-methoxybenzoyl analog (), which may influence reactivity in nucleophilic substitution or cross-coupling reactions .
- Steric Considerations: The linear butyl chain (target) vs.
- Solubility : Polar substituents like methoxy () or dimethoxyphenyl () improve aqueous solubility compared to the hydrophobic butyl and bromobenzoyl groups in the target compound .
Crystallographic and Hydrogen-Bonding Patterns
The Cambridge Structural Database (CSD) () is a critical resource for analyzing packing motifs. For example, hydrogen-bonding networks in similar triazatricyclodecapentaenes often involve carbonyl oxygen and NH groups, forming dimeric or chain-like structures . The bromine atom in the target compound may participate in halogen bonding, a feature absent in methoxy-substituted analogs .
Biological Activity
Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the triazine family. Its unique structure suggests potential for various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including compounds similar to this compound. These compounds often exhibit significant cytotoxic effects against various cancer cell lines:
- IC50 Values :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MDA-MB231 | 15.83 |
| Example B | MCF-7 | 16.32 |
| Example C | HeLa | 2.21 |
| Example D | HepG2 | 12.21 |
The mechanism of action for triazine derivatives typically involves:
- Topoisomerase Inhibition : Many derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.
- Kinase Inhibition : Some compounds demonstrate potent inhibitory activity against PI3K and mTOR pathways, which are crucial in cell growth and survival .
- Apoptosis Induction : Compounds have been shown to increase the expression of pro-apoptotic markers like BAX while decreasing anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, triazine derivatives also exhibit antimicrobial activity:
- Minimum Inhibitory Concentrations (MICs) : The compounds have been tested against various bacterial strains with promising results:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Example A | E. coli | 0.28 |
| Example B | Pseudomonas aeruginosa | 0.64 |
| Example C | Candida albicans | 9.937 |
These findings indicate that triazine derivatives could serve as effective agents against both bacterial and fungal infections .
Study on Anticancer Activity
A study published in MDPI evaluated the biological activity of several triazine derivatives against human cancer cell lines . The results indicated that certain derivatives had strong cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics.
Evaluation of Antimicrobial Properties
Research conducted on diaryltriazene-derived compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria . The study utilized standardized microbiological assays to determine the MICs and found that these compounds could be viable alternatives in treating infections resistant to conventional antibiotics.
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis? A1: The compound’s synthesis likely involves multi-step protocols, including condensation of brominated aromatic precursors (e.g., 2-bromobenzoyl derivatives) with nitrogen-rich heterocycles. Key steps may parallel methods used for structurally related bromobenzoxadiazoles or triazinane derivatives, such as coupling reactions under reflux with catalysts like bis(triphenylphosphine)palladium dichloride or copper iodide . Purity optimization requires rigorous purification via silica gel chromatography or recrystallization (ethanol is common ). Monitor intermediates using TLC and confirm final purity via HPLC (>95%) .
Advanced Structural Elucidation
Q2: How can conflicting NMR/XRD data for this compound’s tautomeric forms be resolved? A2: Tautomerism in such polycyclic systems complicates structural assignment. Use a combined approach:
- XRD: Determine crystal packing and bond lengths to identify dominant tautomers (e.g., imino vs. enamine forms) .
- VT-NMR: Variable-temperature NMR in DMSO-d₆ can reveal dynamic equilibria by observing signal splitting at low temperatures .
- DFT Calculations: Compare computed chemical shifts (e.g., at B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric preferences .
Mechanistic Studies
Q3: What experimental strategies can elucidate the catalytic mechanism of cross-coupling reactions involving the 2-bromobenzoyl moiety? A3: To study catalytic pathways:
- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
- Catalyst Screening: Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) to assess oxidative addition efficiency .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate palladium complexes during reactions .
Analytical Method Development
Q4: How can co-elution issues in HPLC analysis of this compound and its byproducts be mitigated? A4: Optimize chromatographic conditions:
- Mobile Phase: Test gradients with acetonitrile/water (0.1% TFA) to improve resolution .
- Column Selection: Use C18 columns with smaller particle sizes (e.g., 2.6 µm) for higher efficiency .
- MS Detection: Couple HPLC with high-resolution mass spectrometry (HRMS) to differentiate co-eluting species via exact mass .
Biological Activity Profiling
Q5: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential? A5: Design assays targeting kinases or oxidoreductases, given its triazatricyclo core:
- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2) .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- ROS Detection: Monitor reactive oxygen species (ROS) generation via DCFH-DA fluorescence in treated cells .
Environmental Fate and Degradation
Q6: How can photodegradation pathways of this compound in aqueous systems be studied? A6: Conduct controlled photolysis experiments:
- Light Sources: Use UV-C (254 nm) or simulated sunlight (Xe lamp) to mimic environmental conditions .
- LC-MS/MS: Identify degradation products (e.g., debrominated or hydrolyzed derivatives) and propose pathways .
- QSAR Modeling: Predict ecotoxicity of breakdown products using quantitative structure-activity relationships .
Data Contradiction Analysis
Q7: How should researchers address discrepancies between computational predictions and experimental solubility data? A7: Reconcile conflicts via:
- Solvent Polarity Adjustments: Test solubility in DMSO, THF, and ethanol to identify solvent-specific effects .
- Hansen Solubility Parameters (HSP): Compare predicted vs. experimental HSP values to refine models .
- Cocrystal Screening: Explore co-formers (e.g., succinic acid) to enhance solubility if predictions underestimate .
Stability Under Reactive Conditions
Q8: What precautions are necessary to prevent bromine loss during high-temperature reactions? A8: Mitigate debromination by:
- Inert Atmosphere: Use argon or nitrogen to suppress radical pathways .
- Catalyst Selection: Avoid strongly reducing catalysts (e.g., Ni-based systems) that promote Br⁻ elimination .
- Temperature Control: Maintain reactions below 80°C unless using stabilizing ligands (e.g., phosphines) .
Computational Modeling
Q9: Which quantum mechanical methods best predict the compound’s reactivity in nucleophilic substitutions? A9: Employ hybrid methods:
- DFT: Use M06-2X/def2-TZVP for accurate activation energy barriers .
- NBO Analysis: Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .
- MD Simulations: Model solvent effects (e.g., THF vs. water) on transition states .
Experimental Design for Structure-Activity Relationships (SAR)
Q10: How to design a SAR study targeting the butyl side chain’s role in bioactivity? A10: Use a modular synthesis approach:
- Analog Synthesis: Replace the butyl group with methyl, hexyl, or branched alkyl chains .
- Biological Testing: Compare IC₅₀ values across analogs in enzyme/cell-based assays .
- 3D-QSAR: Build CoMFA/CoMSIA models to correlate substituent bulkiness with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
